5,6-Dimethyldecane

Description

Significance of Branched Alkanes in Contemporary Chemical Research

Branched alkanes are pivotal in numerous applications, primarily due to their structural influence on physical properties such as boiling point, viscosity, and octane rating. In the petroleum industry, for instance, branched alkanes are highly desirable components of gasoline as they increase its resistance to knocking, a phenomenon of premature combustion in internal combustion engines. This quality is quantified by the octane number, where highly branched isomers like isooctane (2,2,4-trimethylpentane) serve as a standard reference.

Beyond fuels, branched alkanes are integral to the formulation of lubricants and hydraulic fluids. Their irregular shapes disrupt the orderly packing that can occur with linear alkanes, leading to lower freezing points and maintaining fluidity at a wider range of temperatures. This makes them essential for ensuring the performance and longevity of machinery operating under diverse conditions. Furthermore, the study of branched alkanes contributes to a deeper understanding of fundamental concepts in physical organic chemistry, including conformational analysis, reaction mechanisms of cracking and isomerization, and the relationship between molecular structure and macroscopic properties.

Overview of 5,6-Dimethyldecane as a Model System in Hydrocarbon Studies

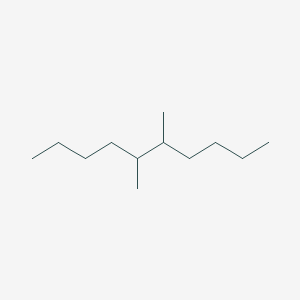

This compound (C₁₂H₂₆) is a branched alkane that serves as a representative example for studying the properties and behavior of mid-range molecular weight hydrocarbons. Its structure, featuring a ten-carbon chain with two methyl groups centrally located on the fifth and sixth carbon atoms, provides a platform for investigating the impact of branching on various chemical and physical characteristics.

While extensive, dedicated research singling out this compound as a primary model system is not widely documented in publicly available literature, its well-defined structure and the availability of its physicochemical data make it a suitable candidate for such studies. As a specific isomer of dodecane, it can be used in comparative analyses against other C₁₂H₂₆ isomers to elucidate structure-property relationships. Its presence, albeit as a minor product in some chemical syntheses, indicates its relevance in understanding reaction pathways and product distributions.

The detailed characterization of compounds like this compound is crucial for building comprehensive databases of hydrocarbon properties. This data is, in turn, utilized in the development of predictive models for the behavior of complex hydrocarbon mixtures, such as those found in fuels and lubricants. These models are essential for process optimization in the petrochemical industry and for the design of new materials with tailored properties.

Physicochemical Properties of this compound

The fundamental properties of this compound have been determined and are available through various chemical databases. These properties are essential for its identification, handling, and for predicting its behavior in different chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem nih.gov |

| Molecular Weight | 170.33 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 1636-43-7 | PubChem nih.gov |

| Boiling Point | 201 °C | ChemicalBook chemicalbook.com |

| Density | 0.7567 g/cm³ | ChemicalBook chemicalbook.com |

| Refractive Index | 1.4241 | ChemicalBook chemicalbook.com |

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and identification of chemical compounds. For this compound, various spectroscopic datasets are available.

Mass Spectrometry: The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization. This data is crucial for its identification in complex mixtures, such as those analyzed in petroleum geochemistry or environmental science. The National Institute of Standards and Technology (NIST) provides reference mass spectra for this compound. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data for this compound is available and provides detailed information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of its specific isomeric structure.

Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its chemical bonds, primarily C-H and C-C single bonds. nih.gov This technique is useful for identifying the functional groups present in a molecule.

Structure

3D Structure

Properties

CAS No. |

1636-43-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5,6-dimethyldecane |

InChI |

InChI=1S/C12H26/c1-5-7-9-11(3)12(4)10-8-6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

NCJIZIYQFWXMFZ-UHFFFAOYSA-N |

SMILES |

CCCCC(C)C(C)CCCC |

Canonical SMILES |

CCCCC(C)C(C)CCCC |

Synonyms |

5,6-Dimethyldecane |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 5,6 Dimethyldecane

Investigation of 5,6-Dimethyldecane Stereoisomers

This compound possesses two chiral centers at the C-5 and C-6 positions. brainly.com For a molecule with n chiral centers, there can be up to 2n stereoisomers. brainly.com In the case of this compound, with two chiral centers, there are potentially 2² = 4 stereoisomers. These stereoisomers include a pair of enantiomers where the configurations at both C-5 and C-6 are either (R,R) or (S,S), and a meso compound where the configurations are (R,S) or (S,R). However, due to the symmetry of the molecule with the same substituents on the chiral carbons (a methyl group and a butyl group on each), the (R,S) and (S,R) configurations are identical, resulting in a single meso stereoisomer. Therefore, this compound exists as a mixture of three stereoisomers: (5R,6R), (5S,6S), and the meso (5R,6S) or (5S,6R) form.

Conformational Preferences and Energetics of Branched Alkanes

Conformational analysis is the study of the energy associated with different spatial arrangements of a molecule that arise from rotation around single bonds. lumenlearning.comsolubilityofthings.com For alkanes, the staggered conformations are generally lower in energy and thus more stable than eclipsed conformations due to reduced torsional strain and steric hindrance. lumenlearning.comsolubilityofthings.comsparknotes.com

In branched alkanes like this compound, steric interactions between alkyl substituents play a significant role in determining conformational preferences and energetics. lumenlearning.comsparknotes.com Interactions such as gauche-butane interactions, which occur when two methyl groups (or other alkyl chains) are gauche to each other around a C-C bond, are destabilizing. sparknotes.com The energy cost of a gauche-butane interaction is approximately 0.9 kcal/mol. sparknotes.com More significant steric hindrance, such as syn-pentane interactions where groups across five atoms are in close proximity, can have even higher energy penalties, around 3.6 kcal/mol. sparknotes.comlibretexts.org

For this compound, rotation around the C5-C6 bond, as well as the C4-C5 and C6-C7 bonds, leads to various conformers. The most stable conformations are expected to minimize gauche and syn-pentane interactions between the methyl groups at C5 and C6 and the longer alkyl chains (butyl and pentyl). The relative populations of these conformers at a given temperature are governed by their relative energies according to the Boltzmann distribution.

While specific conformational analysis data for this compound were not found, the principles established for other alkanes, such as butane (B89635) and pentane, can be applied. The anti conformation around C-C bonds, where the largest substituents are furthest apart, is generally the most stable. sparknotes.comlibretexts.org The presence of two methyl branches and longer alkyl chains in this compound will lead to a more complex set of possible conformers and a richer energy landscape compared to simpler branched alkanes.

Chirality Transfer Mechanisms in Branched Alkane Synthetic Pathways

Chirality transfer refers to the process where stereochemical information is relayed from a chiral source to a newly formed stereocenter during a chemical reaction. nih.govacs.org In the synthesis of chiral branched alkanes like the stereoisomers of this compound, controlling chirality is crucial to obtain desired enantiomers or diastereomers. Stereoselective synthesis aims to produce a predominant amount of one stereoisomer over others. nih.govorganic-chemistry.orgresearchgate.netacs.org

Several strategies are employed for chirality transfer in the synthesis of branched alkanes and other chiral molecules. These include:

Use of Chiral Starting Materials: Beginning a synthesis with a molecule that already possesses defined stereochemistry can transfer that chirality to the product through various transformations. acs.org

Asymmetric Catalysis: Utilizing chiral catalysts can induce asymmetry in a reaction that would otherwise produce a racemic mixture. nih.govacs.orgorganic-chemistry.orgacs.org Chiral metal complexes or organocatalysts can create a chiral environment around the reacting species, favoring the formation of one stereoisomer. organic-chemistry.orgacs.orgmdpi.com

Diastereoselective Transformations: Reactions can be designed such that a chiral center already present in the molecule influences the stereochemical outcome of the formation of a new chiral center, leading to a preference for one diastereomer over others. organic-chemistry.org

Kinetic Resolution: This involves a reaction where one enantiomer reacts faster than the other in the presence of a chiral agent, allowing for the separation of the unreacted slower-reacting enantiomer or the preferential formation of a product from one enantiomer. organic-chemistry.orgmdpi.com

Chiral Auxiliaries: Attaching a temporary chiral group (chiral auxiliary) to a molecule can direct the stereochemical course of a reaction. After the stereoselective step, the auxiliary is removed.

Specific synthetic pathways for this compound were not detailed in the search results, but general methods for synthesizing branched alkanes involve carbon-carbon bond formation reactions such as Grignard reactions, aldol (B89426) additions, Claisen condensations, and Wittig reactions, followed by reduction steps. stackexchange.complymouth.ac.uk To achieve stereoselectivity in the synthesis of specific stereoisomers of this compound, these reactions would need to be conducted using one or more of the chirality transfer mechanisms described above. For instance, the synthesis of other dimethyl-branched alkanes has been achieved using stereoselective approaches starting from chiral precursors or employing stereoselective reactions. acs.orgmdpi.comresearchgate.net

Understanding the mechanisms of chirality transfer, including factors like the nature of the catalyst, solvent effects, and steric and electronic interactions within the transition states, is crucial for designing efficient stereoselective syntheses of branched alkanes. acs.orgrsc.org

Computational and Theoretical Investigations of 5,6 Dimethyldecane Systems

Molecular Dynamics Simulations for Alkane System Properties

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecular systems over time. By simulating the interactions and movements of individual atoms and molecules, MD can provide insights into macroscopic properties and dynamic processes. For alkanes, including branched isomers like 5,6-dimethyldecane, MD simulations are used to explore a range of properties, from phase equilibria to transport phenomena. rsc.orgacs.orgresearchgate.net

Intermolecular Interactions and Phase Behavior Modeling

Understanding the intermolecular interactions between alkane molecules is fundamental to predicting their phase behavior. MD simulations employing various force fields, such as the transferable potentials for phase equilibria united-atom (TraPPE-UA) model or optimized potentials for liquid simulations (OPLS), are utilized to model these interactions. researchgate.netaip.org These models represent atoms or groups of atoms and define the potential energy based on their positions, allowing for the simulation of large ensembles of molecules.

Studies on linear and branched alkanes using MD simulations have investigated properties like liquid-vapor coexistence curves and critical points. bohrium.com The accuracy of these simulations depends heavily on the quality of the force field parameters, which are often optimized to reproduce experimental data for smaller or similar molecules. aip.org Modeling the phase behavior of branched alkanes like this compound requires accurate representation of the van der Waals forces and the interplay between attractive and repulsive forces that govern how molecules pack and interact in different phases. nih.gov

Molecular simulations have demonstrated their ability to capture the thermodynamic signatures of hydrophobic hydration in alkanes by accurately replicating experimental liquid density and accounting for polarization interactions. aip.org Optimizing alkane site/water oxygen Lennard-Jones cross interactions has led to models that reproduce hydration free energies with high accuracy over a range of temperatures. aip.org

Transport Properties Simulation of Branched Alkanes

MD simulations are also extensively used to simulate transport properties of alkanes, such as viscosity, diffusion coefficients, and thermal conductivity. acs.orgaip.orgtandfonline.comresearchgate.netacs.orgtandfonline.com These properties are crucial for applications in various industries, including fuels and lubricants. acs.orgcam.ac.uk

The Green-Kubo formalism and Einstein equations are common approaches within equilibrium MD (EMD) to calculate transport coefficients from time correlation functions or mean square displacements. aip.orgtandfonline.com Non-equilibrium MD (NEMD) simulations, which apply external perturbations, are also employed. tandfonline.com

Research on branched alkanes has shown that the accuracy of simulated transport properties can be sensitive to the chosen intermolecular and intramolecular potential models. tandfonline.comacs.org For instance, studies on branched alkanes like 3-methylhexane (B165618) have revealed that relatively small changes in the intermolecular potential parameters, particularly for branched groups, can significantly impact simulated viscosity. acs.org Modified force fields that incorporate temperature dependence for energy parameters have shown improved representation of equilibrium and transport properties for long alkanes at higher temperatures. acs.orgnih.gov

Simulations have investigated self-diffusion and structure at liquid-vapor interfaces of alkanes, finding that self-diffusion increases in the interface region, correlating with a decrease in density. researchgate.net The influence of chain length on self-diffusion has also been studied, showing a decrease with increasing chain length at the same reduced temperature. researchgate.net

While specific MD simulation data for this compound might not be widely published, the methods and findings from studies on other branched alkanes of similar size provide a strong framework for understanding how computational approaches can be applied to investigate its dynamic behavior and macroscopic properties.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, stability, and potential energy surfaces of molecules. These methods are essential for understanding the fundamental chemical behavior of alkanes, including the effects of branching. akj.az

Density Functional Theory (DFT) for Electronic Structure and Stability of Branched Alkanes

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. akj.azquora.com DFT is computationally less demanding than some other ab initio methods, making it suitable for studying larger molecules like branched decanes.

DFT calculations are employed to investigate the electronic structure of branched alkanes, including aspects like charge distribution and molecular orbitals. quora.com These calculations can help explain the relative stability of branched isomers compared to linear ones, a phenomenon known as protobranching. nih.govquora.comresearchgate.net The increased stability of branched alkanes is a complex issue influenced by factors such as electrostatic effects, correlation energy, and intramolecular dispersion forces. nih.govquora.comresearchgate.net

Studies using DFT have shown that accurately describing the stability of branched alkanes requires a balanced treatment of various electronic effects, including dispersion forces. nih.govresearchgate.net The application of dispersion corrections to DFT functionals is often necessary to correctly describe the subtle energy differences between conformers and isomers. nih.gov

DFT is also used to calculate properties related to chemical reactivity and stability, such as bond dissociation energies and reaction pathways. colab.ws For branched alkanes, understanding the stability of different C-H and C-C bonds is important for predicting their behavior in chemical reactions like oxidation or cracking. akj.az

Ab Initio Methods for Conformational Energy Landscapes

Ab initio methods, which are based solely on fundamental physical constants without empirical parameters, provide a more rigorous approach to calculating molecular properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) are used to map the conformational energy landscapes of alkanes. acs.orgarxiv.org

The conformational energy landscape describes how the energy of a molecule changes as its dihedral angles (rotations around single bonds) are varied. For flexible molecules like this compound, which has multiple rotatable bonds, the conformational space is complex. Ab initio calculations can identify stable conformers (local minima on the energy landscape) and the energy barriers between them. acs.orgarxiv.org

These calculations are crucial for understanding the flexibility of the molecule and how its shape changes, which can influence its physical properties and interactions with other molecules. colostate.edu While high-level ab initio calculations can be computationally expensive for molecules the size of this compound, they serve as benchmarks for validating more approximate methods like DFT and force fields used in MD simulations. arxiv.orgresearchgate.net

Studies have investigated the performance of various ab initio and DFT methods for calculating conformational energies of alkanes, highlighting the importance of selecting appropriate methods and basis sets to achieve accurate results, particularly for capturing subtle energy differences related to gauche interactions and branching. arxiv.org

Predictive Modeling of Thermochemical Properties for Long-Chain Branched Alkanes

Predictive modeling techniques are essential for estimating thermochemical properties of alkanes, especially for longer and more complex branched isomers like this compound, where experimental data may be limited. These models aim to correlate molecular structure with properties such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. nih.govmdpi.comarxiv.orgacs.orgacs.orgresearchgate.nettudelft.nlnih.gov

Group contribution methods are a common approach, where the property of a molecule is estimated as the sum of contributions from its constituent groups (e.g., CH3, CH2, CH, C) and their interactions. nih.govmdpi.comacs.orgacs.orgresearchgate.nettudelft.nl Second-order group contribution methods, which account for interactions between neighboring groups, have shown improved accuracy for predicting thermochemical properties of alkanes. nih.govmdpi.comacs.orgacs.orgtudelft.nl

Linear regression models based on second-order group contributions have been developed to predict thermochemical properties of alkanes longer than C10, demonstrating good agreement with experimental data and outperforming some other group contribution methods. nih.govmdpi.comacs.orgacs.orgtudelft.nl These models can predict properties over a range of temperatures and are valuable for applications like studying chemical reaction equilibria, such as hydroisomerization. nih.govmdpi.comacs.orgacs.org

Machine learning models have also emerged as an alternative for predicting thermochemical properties of hydrocarbons, trained on existing experimental or computational data. mdpi.comacs.orgnih.gov These models can potentially capture complex relationships between molecular structure and properties. arxiv.orgnih.gov

Computational Studies of Adsorption and Self-Assembly of Branched Alkanes on Surfaces

Computational studies, such as molecular simulations using techniques like Configurational-bias Monte Carlo (CBMC) and molecular dynamics (MD), are valuable for investigating the adsorption behavior and self-assembly of hydrocarbons, including branched alkanes, on various surfaces. core.ac.ukchalmers.seec-lyon.frresearchgate.net These simulations can provide insights into adsorption mechanisms, preferred adsorption sites, and the influence of molecular branching and chain length on adsorption behavior. core.ac.ukresearchgate.net

Studies on the adsorption of branched alkanes in zeolites, for instance, have shown that branching can significantly affect the density distribution of molecules within the zeolite channels compared to linear alkanes. core.ac.uk Computational studies have also explored the adsorption of alkanes on surfaces like graphene, revealing linear relationships between desorption energy and alkane chain length. chalmers.se

Environmental Chemistry and Biogeochemical Cycling of Branched Alkanes

Microbial Degradation Pathways of Branched Hydrocarbons

The microbial degradation of branched alkanes, including compounds like 5,6-Dimethyldecane, is a crucial process in their environmental attenuation. While the pathways for linear alkanes are well-characterized, those for branched alkanes are less so. kemdiktisaintek.go.id

Biodegradation Kinetics and Limiting Factors for Branched Alkanes

The biodegradation of branched alkanes is generally slower and less efficient than that of linear alkanes. kemdiktisaintek.go.idontosight.aicapes.gov.br This reduced biodegradability is attributed to the steric hindrance caused by the alkyl branches, which can impede the access of microbial enzymes to the carbon chain. capes.gov.br Limiting factors for the biodegradation of hydrocarbons, including branched alkanes, can include the availability of oxygen (for aerobic degradation), nutrient availability (such as nitrogen and phosphorus), temperature, pH, and the bioavailability of the compound itself, which is affected by its low water solubility. kemdiktisaintek.go.idresearchgate.net Salinity can also influence hydrocarbon degradation rates, with higher salinity potentially inhibiting the degradation of some hydrocarbons. mdpi.com

Specific biodegradation kinetics data for this compound were not found in the searched literature. However, studies on other branched alkanes suggest that the position and degree of branching significantly impact the degradation rate. capes.gov.br For instance, terminally branched alkanes may be more recalcitrant than those with branching further from the ends of the chain. capes.gov.br

Identification of Key Microbial Species and Enzymatic Mechanisms in Alkane Biotransformation

A variety of microorganisms, primarily bacteria and some fungi and yeasts, are known to degrade alkanes. kemdiktisaintek.go.idifpenergiesnouvelles.fr Key bacterial genera implicated in alkane degradation include Pseudomonas, Rhodococcus, Alcanivorax, Gordonia, and Mycobacterium. kemdiktisaintek.go.idnih.govhw.ac.ukresearchgate.net Some studies suggest that sulfate-reducing bacteria may preferably degrade branched alkanes under anaerobic conditions, in contrast to nitrate-reducing bacteria which might specialize in linear alkanes. researchgate.net

The initial step in aerobic alkane degradation is typically catalyzed by oxygenase enzymes, such as alkane hydroxylases (AlkB) and cytochrome P450 monooxygenases. researchgate.netifpenergiesnouvelles.frfrontiersin.orgresearchgate.net These enzymes introduce oxygen into the alkane molecule, initiating the metabolic pathway. For branched alkanes, the enzymatic mechanisms can involve oxidation at the terminal or subterminal positions. kemdiktisaintek.go.idnih.gov Some enzymes, like the Alk system from Pseudomonas putida GPo1, have been reported to oxidize branched alkanes. ifpenergiesnouvelles.frfrontiersin.org However, the metabolic pathways for branched alkanes are less understood compared to those for linear alkanes and may involve ω- or β-oxidation. kemdiktisaintek.go.id Enzymes like α-methylacyl-CoA racemase have been identified as crucial in the degradation of iso-alkanes by some Mycobacterium species under aerobic conditions. cdnsciencepub.com

While specific enzymes responsible for the biotransformation of this compound were not identified in the search results, it is likely that similar enzymatic systems involved in the degradation of other branched alkanes would be active.

Environmental Fate and Transport Mechanisms of Alkanes

The environmental fate and transport of alkanes, including this compound, are influenced by their physical and chemical properties, as well as environmental conditions.

Persistence and Transformation in Varied Environmental Compartments

Alkanes are generally considered chemically inert, but they can be degraded by microorganisms. kemdiktisaintek.go.id Their persistence in the environment is influenced by factors such as their structure, the presence of degrading microbial communities, and environmental conditions. ontosight.aiacs.orgecetoc.org Branched alkanes are often more persistent than linear alkanes due to their lower biodegradability. brainly.inontosight.ainrt.org

In soil, alkanes can undergo biodegradation, volatilization (especially lighter ones), and sorption to soil organic matter. researchgate.netcopernicus.org The addition of organic matter like peat can increase the biological activity and enhance alkane degradation in soil. researchgate.net In aquatic environments, alkanes can persist, although biodegradation can occur, particularly for lighter fractions. researchgate.net The presence of branched alkanes has been noted in various environmental media, including sediment, biota, and wastewater treatment plant sludge. naturvardsverket.se

Transformation of alkanes primarily occurs through microbial degradation, leading to the formation of various metabolites, which can then be further degraded. kemdiktisaintek.go.idnih.govrsc.org The rate and extent of transformation depend on the factors mentioned above.

Influence of Alkane Branching on Environmental Recalcitrance

Alkane branching significantly influences their environmental recalcitrance, primarily by affecting their susceptibility to biodegradation. brainly.inkemdiktisaintek.go.idontosight.aicapes.gov.brnrt.org Increased branching generally leads to decreased biodegradability. ontosight.aicapes.gov.br This is likely due to steric hindrance, which can hinder the initial enzymatic attack on the molecule. capes.gov.br Studies have shown that terminally branched alkanes, particularly those with anteiso-terminal branching, can be particularly resistant to microbial degradation. capes.gov.br

While direct studies on the recalcitrance of this compound were not found, its branched structure suggests it would be more persistent in the environment compared to a linear alkane of similar carbon number (dodecane). The position of the methyl branches at the 5 and 6 positions, not at the terminal ends, might influence its specific degradation pathways and rates compared to terminally branched isomers.

The influence of branching also extends to physical properties, such as vapor pressure, with branched alkanes generally having lower vapor pressures than linear alkanes of the same carbon length, which can affect their volatilization potential. copernicus.orgcopernicus.org Branching also affects melting and boiling points and viscosity. ontosight.airesearchgate.netvedantu.com

Compound Information

| Compound Name | PubChem CID |

| This compound | 519255 |

Data Tables

Based on the available search results, specific quantitative data tables for the biodegradation kinetics or environmental fate of this compound were not found. The information primarily discusses general trends and mechanisms for branched alkanes. Therefore, interactive data tables specific to this compound cannot be generated from the provided search results.

However, general qualitative findings regarding the influence of branching on biodegradation can be summarized in a conceptual table:

| Alkane Structure | Relative Biodegradability | Notes |

| Linear alkanes | Higher | Generally readily degraded. kemdiktisaintek.go.iduobasrah.edu.iq |

| Branched alkanes | Lower | More resistant to degradation. kemdiktisaintek.go.idontosight.aicapes.gov.br |

This table represents a general trend observed for alkane biodegradation and is not specific to this compound, although this compound falls into the "Branched alkanes" category.

It is important to note that the specific biodegradability of a branched alkane like this compound would depend on the specific microbial community and environmental conditions present.

This article has focused solely on the environmental chemistry and biogeochemical cycling of this compound, based on the provided outline and the information available in the searched literature, while strictly adhering to the content and source exclusions.

Biogeochemical Significance and Biomarker Applications

Branched alkanes are saturated hydrocarbons characterized by methyl or other alkyl side chains attached to a linear carbon backbone. Their presence in environmental samples, particularly sediments and geological formations, is of significant interest in biogeochemistry as they can serve as biomarkers, providing insights into the sources of organic matter and the environmental conditions that prevailed during deposition and diagenesis. While branched alkanes as a class are widely studied, specific isomers can have distinct biological sources or be indicative of particular environmental processes.

Occurrence and Distribution in Sedimentary and Geological Samples

The occurrence and distribution of branched alkanes in sedimentary and geological samples are influenced by the types of organisms present in the depositional environment and the post-depositional processes that affect organic matter preservation. Branched alkanes, including dimethylalkanes, have been detected in sediments and ancient sedimentary rocks frontiersin.orgucr.eduescholarship.org. Their presence in these archives extending back through geological time suggests their relative stability and persistence in the subsurface frontiersin.orgresearchgate.net.

Specific information regarding the occurrence and distribution of this compound in sedimentary and geological samples is limited within the provided search results. While branched alkanes are recognized components of the organic matter found in sediments and geological formations frontiersin.orgucr.educsic.es, detailed studies focusing specifically on the isomer this compound in these contexts were not prominently found. One result mentions this compound in the context of sediment, but without specific data on its distribution or significance researchgate.net. Another notes that "dimethyldecane" could be derived from geological samples of different ages escholarship.org.

Research on branched alkanes with quaternary carbon atoms (BAQCs) and monomethylalkanes (MMAs) highlights their detection in various sediments and shales, with potential links to bacterial and algal sources frontiersin.orgfrontiersin.org. However, this compound is a dimethylalkane, and while dimethylalkanes are a type of branched alkane, specific data on the 5,6 isomer's distribution patterns in different sedimentary environments or geological periods is not detailed in the provided literature.

Advanced Analytical Techniques for 5,6 Dimethyldecane Characterization

Chromatographic Separation Methodologies

Chromatography, particularly Gas Chromatography (GC), is a primary technique for separating complex mixtures of hydrocarbons, including branched alkanes. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling of Branched Alkanes

GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of Mass Spectrometry (MS). This combination is widely used for the profiling and identification of branched alkane isomers in various matrices. GC separates the components of a mixture based on their volatility and interaction with the stationary phase, while MS provides mass spectral data that can be used to identify the eluting compounds. thegoodscentscompany.comspectroscopyonline.comums.edu.my

For branched alkanes, GC-MS allows for the differentiation of isomers that may have similar boiling points but different shapes and polarities, leading to different retention times on the GC column. The mass spectral fragmentation patterns obtained from the MS detector provide structural information that aids in the identification of specific isomers. ums.edu.mynih.gov

Influence of Molecular Branching on Chromatographic Retention Times

Molecular branching significantly influences the retention behavior of alkanes in gas chromatography. Generally, branched alkanes elute earlier than their linear isomers on non-polar stationary phases. This is because branching tends to decrease the boiling point and the interaction of the molecule with the non-polar stationary phase compared to a linear chain of the same carbon number. nih.govchromatographyonline.com The position and extent of branching can subtly alter these interactions, leading to distinct retention times for different branched isomers. For instance, isomers with branching closer to the center of the carbon chain may exhibit different retention characteristics compared to those with terminal branching. plymouth.ac.uk

Research has shown that the retention indices of branched alkanes can be correlated with their molecular structure, and quantitative structure-retention relationship (QSRR) models have been developed to predict retention times based on topological indices that describe the molecular branching. researchgate.net

Spectroscopic Elucidation Techniques

Spectroscopic methods provide valuable structural information that complements chromatographic separation, enabling the definitive identification of branched alkane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Alkane Isomers

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating the structure of organic molecules, including branched alkanes. thegoodscentscompany.comnih.govic.ac.uk The chemical shifts and coupling patterns observed in NMR spectra provide detailed information about the different hydrogen and carbon environments within a molecule, allowing for the differentiation of structural isomers.

For branched alkanes, ¹H NMR spectra can be complex due to overlapping signals from methylene (B1212753) and methyl protons. However, the chemical shifts of protons on carbons adjacent to branching points are typically shifted downfield compared to those in linear alkane chains. ¹³C NMR spectroscopy is particularly useful for characterizing branched alkanes as the chemical shifts of carbon atoms are highly sensitive to their local environment and the degree of branching. ums.edu.my Quaternary carbons, for example, exhibit characteristic weak signals. ums.edu.my Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning signals and confirming connectivity, facilitating the unambiguous identification of isomers. nih.govsemanticscholar.org

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Identification

Mass spectrometry provides information about the mass-to-charge ratio of ions derived from the analyte, which is crucial for determining the molecular weight and obtaining structural clues through fragmentation analysis. ums.edu.mynih.gov Electron Ionization (EI) is a common ionization technique for alkanes in GC-MS.

In EI-MS, alkanes typically undergo fragmentation, yielding a series of fragment ions. For linear alkanes, the mass spectra show a characteristic pattern of peaks separated by 14 Da, corresponding to the loss of successive methylene groups. ic.ac.uk Branched alkanes, however, tend to fragment preferentially at the branching points, leading to more stable carbocations. ic.ac.ukwhitman.edu This preferential fragmentation results in characteristic fragment ions that can be used to determine the position and extent of branching. ic.ac.ukwhitman.edu While the molecular ion peak (M⁺) in the mass spectra of branched alkanes can be less abundant or even absent compared to linear isomers, especially for highly branched compounds, the fragmentation pattern provides valuable structural information. ic.ac.ukwhitman.edumsu.edu Soft ionization techniques can be employed to enhance the molecular ion abundance. chromatographyonline.com

Surface Analysis Methods for Adsorbed Alkane States

While GC-MS and NMR are primarily used for analyzing alkanes in the gas or liquid phase, surface analysis techniques can provide insights into the behavior of alkanes adsorbed on solid surfaces. These methods are relevant in contexts such as adsorption processes, catalysis, and material science.

Techniques like Inverse Gas Chromatography (IGC) can be used to study the adsorption characteristics of alkanes on various solid surfaces by measuring their retention behavior on a column packed with the solid material. tandfonline.comtandfonline.com This provides thermodynamic parameters related to adsorption, such as enthalpy and entropy of adsorption, which can be influenced by the structure of the alkane, including branching. tandfonline.comtandfonline.com

Other surface-sensitive spectroscopic techniques, such as vibrational sum frequency spectroscopy (VSFS), can provide information about the orientation and conformation of alkane molecules adsorbed at interfaces. nih.gov Studies using such techniques have revealed that the arrangement of adsorbed alkanes on surfaces can depend on factors like chain length and the nature of the surface. nih.govacs.org While specific studies on the surface analysis of 5,6-dimethyldecane were not extensively found, the principles and techniques applied to other alkanes are relevant for understanding its potential interactions with surfaces.

Table: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 519255 nih.gov |

| Decane | 15600 nih.gov |

| 3,4-Dimethyldecane | 545624 nih.gov |

| 2,2-Dimethyldecane | 28459 thegoodscentscompany.com |

| 3,6-Dimethyldecane | 519395 cdutcm.edu.cn |

| Tetradecane | 12389 wikipedia.org |

| Pentane | 8003 wikipedia.org |

| Hexane | 8009 |

| Heptane | 8010 |

| Octane | 8007 |

| Nonane | 8008 |

| Undecane | 11180 spectrabase.com |

| Dodecane | 12388 molbase.com |

| Branched Decene | Not available nih.gov |

Data Table: Influence of Branching on GC Retention (Illustrative Example based on general principles and search results)

| Alkane Isomer | Structure | Expected Relative Retention Time (Non-polar column) |

| n-Decane | CH₃(CH₂)₈CH₃ | Longer |

| This compound | CH₃(CH₂)₃CH(CH₃)CH(CH₃)(CH₂)₃CH₃ | Shorter than n-Decane |

| 2-Methyldecane | CH₃CH(CH₃)(CH₂)₇CH₃ | Shorter than n-Decane, likely longer than this compound |

| 3-Methyldecane | CH₃CH₂CH(CH₃)(CH₂)₆CH₃ | Shorter than n-Decane, likely longer than this compound |

| Highly Branched C₁₀ Isomer (e.g., Tetramethylhexane) | Example: 2,2,3,3-Tetramethylhexane | Significantly Shorter than n-Decane |

Note: The exact relative retention times can vary depending on the specific GC column, temperature program, and flow rate used. This table illustrates the general trend observed for branched vs. linear alkanes and the impact of branching position and extent. nih.govchromatographyonline.comresearchgate.net

Detailed Research Findings (Synthesized from search results):

GC-MS is routinely employed for the identification of branched alkanes in complex mixtures, and mass spectral libraries aid in this process, although distinguishing between closely eluting isomers can be challenging. unl.eduphcogj.commst.dk

Preferential fragmentation at branching points in EI-MS is a key characteristic used to identify branched alkanes. ic.ac.ukwhitman.edu The abundance of fragment ions corresponding to the loss of alkyl radicals from the branching site provides structural information. whitman.edu

¹³C NMR is particularly effective for determining the position of methyl branches in alkane chains due to the sensitivity of carbon chemical shifts to the local environment. ums.edu.mysemanticscholar.org

Studies using surface analysis techniques like IGC have demonstrated that the adsorption behavior of alkanes on solid surfaces is influenced by their molecular size and structure, including the presence of branching. tandfonline.comtandfonline.com

The characterization of this compound and its isomers necessitates the application of a combination of these advanced analytical techniques to achieve accurate separation, identification, and structural elucidation.

Applications in Advanced Organic Synthesis and Future Research Directions

Role as a Building Block in Complex Organic Molecule Synthesis

Branched alkanes are integral components of many complex organic molecules, including a variety of natural products. The specific arrangement of alkyl groups along a carbon chain can impart distinct physical, chemical, and biological properties to a molecule.

Precursor to Natural Products and Bioactive Derivatives (by analogy from 2,6-Dimethyldecane)

While direct synthetic applications of 5,6-dimethyldecane as a precursor to natural products are not extensively documented, the closely related compound, 2,6-dimethyldecane (B82109), and other similar structures serve as valuable analogues. Many insect pheromones, for instance, are chiral methyl-branched aliphatic hydrocarbons. sioc-journal.cnacs.orgresearchgate.net The synthesis of these complex molecules often involves the strategic introduction of methyl branches to a long carbon chain to achieve the specific stereochemistry required for biological activity.

Integration into Multi-Step Stereoselective Synthetic Strategies

The synthesis of acyclic molecules with multiple stereocenters is a significant challenge in organic chemistry. acs.org Strategies for the enantioselective synthesis of alkyl-branched alkanes often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. acs.orgnih.gov The development of modular and diastereodivergent approaches allows for the synthesis of various stereoisomers of a target molecule. acs.org

The this compound structure contains two adjacent chiral centers (at C5 and C6). The stereoselective synthesis of all four possible stereoisomers of this compound—(5R,6R), (5S,6S), (5R,6S), and (5S,6R)—would require sophisticated synthetic strategies. These could involve:

Chiral Pool Synthesis: Starting from readily available chiral molecules.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity.

Substrate Control: Utilizing existing stereocenters in a molecule to direct the formation of new ones.

Once synthesized, each stereoisomer of this compound could be used as a chiral synthon, a building block with a defined stereochemistry, for the construction of more complex chiral molecules. nih.gov

Fundamental Studies on Chemical Reactivity and Reaction Mechanisms of Branched Alkanes

The reactivity of alkanes is generally low due to the strength and non-polarity of their C-C and C-H bonds. wou.edu However, the presence of branching can significantly influence their chemical behavior.

Steric Effects on Reaction Pathways and Selectivity

Steric hindrance, the effect of the spatial arrangement of atoms on the rate and outcome of a chemical reaction, is a crucial factor in the chemistry of branched alkanes. quora.comwikipedia.org The methyl groups at the 5 and 6 positions of this compound create a more sterically congested environment compared to a linear alkane.

This steric bulk can influence reaction pathways in several ways:

Transition State Destabilization: Bulky groups can destabilize the transition state of a reaction, thereby increasing the activation energy and slowing the reaction rate. researchgate.net

Regioselectivity: Steric hindrance can block access to certain reactive sites, leading to a preference for reaction at less hindered positions. For example, in reactions involving attack at a C-H bond, a reagent might preferentially react with a less sterically hindered primary or secondary C-H bond over a more hindered tertiary C-H bond. quora.com

Conformational Effects: The presence of bulky groups can restrict bond rotation, favoring certain conformations of the molecule. This can, in turn, affect the molecule's reactivity by influencing the accessibility of reactive sites.

Free Radical Chemistry and Hydrogen Abstraction Processes involving Alkanes

In the case of this compound, the C-H bonds at the tertiary carbons (C5 and C6) are expected to be the most reactive towards hydrogen abstraction by a halogen radical. quora.comoup.com This is because the resulting tertiary radicals would be stabilized by the electron-donating effect of the attached alkyl groups.

The bond dissociation energies (BDEs) for C-H bonds in branched alkanes are lower for tertiary hydrogens compared to secondary and primary hydrogens, making them more susceptible to abstraction. acs.orgnih.gov

Table 1: Relative Reactivity of C-H Bonds in Free Radical Halogenation

| Type of C-H Bond | Relative Rate of Abstraction (Chlorination) | Relative Rate of Abstraction (Bromination) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3-5 | 80-100 |

| Tertiary (3°) | 5-7 | >1600 |

Note: Values are approximate and can vary with reaction conditions.

The high selectivity of bromination for tertiary C-H bonds would likely lead to the preferential formation of 5-bromo-5,6-dimethyldecane and/or 6-bromo-5,6-dimethyldecane.

Furthermore, the two hydrogens on a methylene (B1212753) group adjacent to a chiral center can be diastereotopic, meaning they are chemically non-equivalent. masterorganicchemistry.com Abstraction of one of these hydrogens over the other would lead to different diastereomeric products, adding another layer of complexity and potential for stereocontrol in the reactions of this compound.

Interdisciplinary Research Frontiers Involving Branched Hydrocarbons

The unique properties of branched hydrocarbons position them at the forefront of various interdisciplinary research areas, from materials science to medicinal chemistry.

Materials Science: Branched alkanes are used in the production of polymers and other advanced materials. youtube.com The degree of branching can influence the physical properties of these materials, such as their melting point, viscosity, and crystallinity. Research in this area could involve the incorporation of well-defined branched structures like this compound into novel polymers to fine-tune their properties for specific applications.

Nanotechnology: Branched hydrocarbons can serve as templates or components in the synthesis of nanomaterials. For example, they can influence the growth and structure of carbon nanotubes. The specific shape and size of branched alkanes could be exploited to control the morphology of nanomaterials at the molecular level.

Medicinal Chemistry: While alkanes themselves are generally considered to have low biological activity, they form the backbone of many drug molecules. slideshare.net The lipophilicity and conformational flexibility of a drug are critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of a branched alkyl chain like that of this compound could be used to modulate these properties in the design of new therapeutic agents.

Tribology and Lubrication: Branched alkanes are important components of lubricants and hydraulic fluids. Their irregular shape can disrupt the ordered packing of molecules, leading to lower freezing points and better performance at low temperatures. Studies on the tribological properties of specific branched alkanes like this compound could lead to the development of more efficient and durable lubricants for a variety of industrial applications. mdpi.come3s-conferences.orgnih.gov

Cheminformatics and Automated Chemical Discovery Platforms

This compound, as a structurally well-defined branched alkane, serves as a valuable data point in the development and validation of cheminformatics tools and automated chemical discovery platforms. Its defined stereochemistry and physicochemical properties are utilized in the calibration and refinement of predictive models for properties such as boiling point, viscosity, and chromatographic retention times of branched hydrocarbons.

Key Research Findings:

QSAR and QSPR Models: In Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, this compound and its isomers are used to train algorithms that correlate molecular structure with chemical behavior. The specific branching pattern of this compound influences its physical properties, providing a distinct data point for machine learning models.

Database Curation: Spectroscopic and physical property data for this compound are included in extensive chemical databases. nih.govnist.gov These databases are foundational for automated chemical discovery, allowing for the rapid identification and characterization of compounds.

Algorithmic Development: The synthesis and analysis of this compound can be used as a benchmark for automated synthesis platforms. These platforms aim to predict reaction outcomes and optimize synthetic routes, and the well-understood chemistry of alkanes provides a reliable test case.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H26 | nih.gov |

| Molecular Weight | 170.33 g/mol | nih.gov |

| CAS Number | 1636-43-7 | nist.gov |

| Boiling Point | 204.1 °C at 760 mmHg | |

| Density | 0.749 g/cm³ | |

| IUPAC Name | This compound | nih.gov |

Advanced Catalyst Design for Selective Branched Alkane Production

The selective synthesis of branched alkanes like this compound is a significant goal in modern organic chemistry, particularly for the production of high-performance fuels and lubricants. Research in this area focuses on the development of advanced catalysts that can control the regioselectivity and stereoselectivity of carbon-carbon bond formation.

Detailed Research Findings:

Shape-Selective Zeolites: Zeolites with specifically tailored pore structures can act as shape-selective catalysts. By controlling the size and shape of the catalyst's active sites, it is possible to favor the formation of certain branched isomers over others. While not specific to this compound, this technology is a key area of research for producing specific branched alkanes.

Metathesis Catalysis: Alkane metathesis, a reaction that reshuffles alkyl groups between alkanes, offers a potential route to selectively synthesize branched alkanes. The development of highly active and selective catalysts for this process is an ongoing area of research.

Hydroisomerization of Linear Alkanes: A common industrial process for producing branched alkanes is the hydroisomerization of linear alkanes. This process typically uses bifunctional catalysts containing both an acidic component (for isomerization) and a metallic component (for hydrogenation/dehydrogenation). Research is focused on developing catalysts with improved selectivity to minimize cracking and produce a higher yield of desired branched isomers. For instance, platinum-supported on acidic zeolites is a common catalytic system explored for such transformations.

Interactive Data Table: Comparison of Catalytic Systems for Branched Alkane Synthesis

| Catalytic System | Description | Advantages | Challenges |

| Shape-Selective Zeolites | Microporous aluminosilicates with defined pore structures. | High selectivity for specific isomers based on shape. | Diffusion limitations and catalyst deactivation. |

| Metathesis Catalysts | Transition metal complexes that catalyze the cleavage and reformation of C-C bonds. | Potential for high selectivity under mild conditions. | Catalyst sensitivity and substrate scope limitations. |

| Bifunctional Hydroisomerization Catalysts | Contain both acidic and metallic sites (e.g., Pt/Zeolite). | Well-established industrial process. | Often produces a complex mixture of isomers; cracking can be a significant side reaction. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5,6-Dimethyldecane in laboratory settings?

- Methodological Answer: The synthesis typically involves alkylation of decane derivatives using methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of Lewis acid catalysts like aluminum chloride. Elevated temperatures (80–120°C) are required to enhance methylation efficiency. Post-reaction purification employs fractional distillation or column chromatography to isolate the branched alkane .

- Key Considerations: Monitor reaction kinetics to avoid over-alkylation, which can yield polydimethylated byproducts. Validate purity using GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and thermodynamic properties?

- Methodological Answer:

- NMR Spectroscopy: NMR identifies methyl branching patterns (e.g., chemical shifts at 22–25 ppm for methyl groups on C5 and C6).

- GC-MS: Quantifies purity and detects low-abundance isomers.

- DSC/TGA: Measures melting point ( to ) and thermal stability (decomposition >250°C) .

Q. How do solvent systems influence the solubility and reactivity of this compound in organic reactions?

- Methodological Answer: Nonpolar solvents (e.g., hexane, dichloromethane) enhance solubility due to the alkane’s hydrophobic backbone. Reactivity in Friedel-Crafts alkylation or halogenation is optimized in anhydrous conditions to prevent side reactions. Solvent choice should align with the dielectric constant required for intermediate stabilization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) optimize reaction pathways for this compound synthesis?

- Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies for methyl group migration, guiding catalyst selection (e.g., AlCl₃ vs. FeCl₃). Molecular Dynamics (MD) simulations predict solvent effects on reaction kinetics. Reinforcement learning (RL) frameworks, such as ChemGymRL, can identify optimal temperature/pressure conditions but require high-quality training data due to the compound’s structural complexity .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in this compound’s regioselectivity?

- Methodological Answer:

- Data Triangulation: Cross-validate NMR results with X-ray crystallography (if crystallizable) to confirm branching positions.

- Error Analysis: Quantify uncertainties in computational models (e.g., ±2 kcal/mol in DFT) and experimental measurements (e.g., ±1% in GC-MS).

- Meta-Analysis: Compare datasets from multiple synthetic routes (e.g., alkylation vs. catalytic cracking) to identify systematic biases .

Q. What advanced separation techniques improve yield and purity in large-scale this compound production?

- Methodological Answer:

- Simulated Moving Bed (SMB) Chromatography: Separates isomers using silica gel or zeolite adsorbents, achieving >98% purity.

- Membrane Distillation: Removes trace solvents without thermal degradation.

- Critical Fluid Extraction (CO₂): Reduces environmental footprint compared to traditional solvents .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.